FBXO9 Protein: A Comprehensive Technical Guide on Function and Cellular Localization
FBXO9 Protein: A Comprehensive Technical Guide on Function and Cellular Localization
For Researchers, Scientists, and Drug Development Professionals
Abstract
F-box only protein 9 (FBXO9) is a crucial component of the SKP1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, playing a pivotal role in substrate recognition for ubiquitination and subsequent proteasomal degradation.[1][2] This process is fundamental to the regulation of numerous cellular activities, including cell proliferation, signaling, and pluripotency.[3][4] Dysregulation of FBXO9 has been implicated in the pathogenesis of various cancers, where it can function as either an oncogene or a tumor suppressor depending on the cellular context.[4][5] This technical guide provides an in-depth overview of the function and cellular localization of FBXO9, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and therapeutic development.
Core Functions of FBXO9
FBXO9 functions as the substrate recognition subunit of the SCFFBXO9 E3 ubiquitin ligase complex.[6] The F-box domain of FBXO9 binds to the SKP1 component of the SCF complex, while its other domains, such as the TPR domain, are responsible for interacting with specific substrates.[3][6] Upon binding, FBXO9 facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the substrate, marking it for degradation by the 26S proteasome.[3][4] This targeted protein degradation is a key mechanism for controlling the abundance and activity of various regulatory proteins.
Known Substrates and their Cellular Roles
FBXO9 has been shown to target a growing list of substrates for ubiquitination and degradation, thereby influencing a diverse range of cellular processes.
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DPPA5 (Developmental Pluripotency Associated 5): FBXO9-mediated degradation of DPPA5 is a key regulatory step in maintaining pluripotency and cellular reprogramming.[3][4]
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TTI1 and TEL2: These proteins are components of the mTOR signaling pathway. FBXO9 targets them for degradation, which leads to the inactivation of mTORC1 and subsequent activation of mTORC2, thereby restraining cell growth and protein translation under conditions of growth factor deprivation.[7]
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FBXW7 (F-box and WD repeat domain-containing 7): In hepatocellular carcinoma (HCC), FBXO9 promotes tumor progression by targeting the tumor suppressor FBXW7 for degradation.[4]
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ATP6V1A (V-type proton ATPase catalytic subunit A): FBXO9-mediated ubiquitination of ATP6V1A hinders the assembly of the V-ATPase complex, which is involved in vesicular acidification and has been linked to lung cancer metastasis.[8]
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PRMT4 (Protein Arginine Methyltransferase 4): By regulating the turnover of this chromatin modulator, FBXO9 plays a role in maintaining epithelial cell survival.[7]
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YAP (Yes-associated protein): FBXO9 negatively regulates the Hippo signaling pathway by promoting the ubiquitination and degradation of the transcriptional coactivator YAP.[9]
Cellular Localization
Consistent with its function in the ubiquitin-proteasome system, which primarily operates in the cytoplasm and nucleus, FBXO9 has been localized to the cytoplasm .[2][6][7] This localization allows it to interact with its various substrates within this cellular compartment.
Quantitative Data
Relative mRNA Expression of FBXO9 in Ovarian Cancer
| Tissue Type | Relative FBXO9 mRNA Expression (Mean ± SEM) | n |
| Normal Ovary | Higher (exact values not specified) | 20 |
| Ovarian Cancer | Significantly lower than normal | 30 |
Data from a study on ovarian cancer, showing significant downregulation of FBXO9 mRNA in tumor tissues compared to normal tissues.[7]
Relative FBXO9 mRNA Expression in Various Cell Lines
| Cell Line | Relative FBXO9 mRNA Expression (Mean ± SEM) |
| ES-2 | ~1.0 |
| OVCAR-3 | ~0.8 |
| SK-OV-3 | ~0.6 |
| A2780 | ~0.5 |
| CAOV-3 | ~0.4 |
| OVCAR-8 | ~0.3 |
Relative expression levels were determined by qRT-PCR and normalized to a reference gene. Data from a study on ovarian cancer cell lines.[7]
Effect of FBXO9 on Substrate Protein Half-life
| Cell Line | Condition | Substrate | Effect on Half-life |
| Bladder Cancer Cells (T-24, 5637) | Silencing of FBXO9 | YAP | Significantly prolonged |
| HEK293 Cells | Silencing of FBXO9 | YAP | Significantly prolonged |
Data from a study on the regulation of YAP by FBXO9. The half-life of YAP was determined by treating cells with cycloheximide (CHX) to inhibit protein synthesis and then monitoring YAP protein levels over time via Western blot.[9]
Signaling Pathways
FBXO9-Mediated Regulation of the mTOR Pathway
Caption: FBXO9 in mTOR signaling.
The ZNF143-FBXO9-FBXW7 Signaling Axis in Hepatocellular Carcinoma
Caption: ZNF143-FBXO9-FBXW7 axis in HCC.
Experimental Protocols
Immunoprecipitation (IP) for FBXO9 Interaction Studies
This protocol describes the immunoprecipitation of a tagged FBXO9 protein to identify interacting partners.
Materials:
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Cells expressing FLAG-tagged FBXO9
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Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors.
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Anti-FLAG M2 Affinity Gel (e.g., Sigma-Aldrich)
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Wash Buffer: Lysis buffer without protease and phosphatase inhibitors.
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Elution Buffer: 1x Laemmli sample buffer.
Protocol:
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Culture cells to 80-90% confluency.
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Lyse cells in ice-cold Lysis Buffer for 30 minutes on a rocker at 4°C.
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Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
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Pre-clear the supernatant by incubating with protein A/G agarose beads for 1 hour at 4°C.
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Incubate the pre-cleared lysate with anti-FLAG M2 affinity gel overnight at 4°C with gentle rotation.
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Wash the beads five times with Wash Buffer.
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Elute the protein complexes by boiling the beads in 1x Laemmli sample buffer for 5 minutes.
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Analyze the eluate by SDS-PAGE and Western blotting or mass spectrometry.
Western Blotting for FBXO9 and Substrate Detection
Materials:
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Protein lysate
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SDS-PAGE gels
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Transfer buffer
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PVDF or nitrocellulose membrane
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Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
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Primary antibodies (e.g., anti-FBXO9, anti-YAP)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
Protocol:
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Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane in Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in Blocking Buffer overnight at 4°C.
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Wash the membrane three times for 10 minutes each with TBST.
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Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.
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Wash the membrane three times for 10 minutes each with TBST.
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Incubate the membrane with a chemiluminescent substrate and visualize the signal using an imaging system.
Immunofluorescence for FBXO9 Cellular Localization
Materials:
-
Cells grown on coverslips
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4% Paraformaldehyde (PFA) in PBS
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Permeabilization Buffer: 0.1% Triton X-100 in PBS.
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Blocking Buffer: 3% Goat Serum in PBS.
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Primary antibody (anti-FBXO9)
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Fluorophore-conjugated secondary antibody
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DAPI for nuclear counterstaining
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Mounting medium
Protocol:
-
Fix cells with 4% PFA for 10 minutes at room temperature.
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Wash cells three times with PBS.
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Permeabilize cells with Permeabilization Buffer for 10 minutes.
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Wash cells three times with PBS.
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Block non-specific binding with Blocking Buffer for 1 hour.
-
Incubate with the primary antibody diluted in Blocking Buffer overnight at 4°C.
-
Wash cells three times with PBS.
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Incubate with the fluorophore-conjugated secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash cells three times with PBS.
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Mount the coverslips on microscope slides using mounting medium.
-
Visualize by fluorescence microscopy.
Quantitative Real-Time PCR (qRT-PCR) for FBXO9 mRNA Expression
Materials:
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RNA extraction kit (e.g., QIAGEN RNeasy Kit)
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cDNA synthesis kit (e.g., High-Capacity RNA-to-cDNA Kit)
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SYBR Green Master Mix
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FBXO9-specific primers
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Reference gene primers (e.g., GAPDH, ACTB)
Protocol:
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Extract total RNA from cells or tissues.
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Synthesize cDNA from an equal amount of RNA for all samples.
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Perform qRT-PCR using SYBR Green Master Mix and specific primers for FBXO9 and a reference gene.
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Use the ΔΔCt method to calculate the relative expression of FBXO9 mRNA.
Conclusion and Future Directions
FBXO9 is a multifaceted E3 ubiquitin ligase with a critical role in regulating a wide array of cellular processes. Its ability to target key proteins in signaling pathways such as mTOR and Hippo underscores its importance in cellular homeostasis and disease. The dual role of FBXO9 as both a tumor promoter and suppressor in different cancer types highlights the complexity of its regulation and function, making it a challenging but promising target for therapeutic intervention.
Future research should focus on elucidating the full spectrum of FBXO9 substrates and the specific cellular contexts that dictate its oncogenic or tumor-suppressive activities. A deeper understanding of the regulatory mechanisms governing FBXO9 expression and activity will be crucial for the development of targeted therapies. The experimental approaches outlined in this guide provide a solid foundation for researchers to further investigate the intricate biology of FBXO9 and its potential as a therapeutic target.
References
- 1. Research Portal [researchworks.creighton.edu]
- 2. researchgate.net [researchgate.net]
- 3. FBXO9 Mediates the Cancer-Promoting Effects of ZNF143 by Degrading FBXW7 and Facilitates Drug Resistance in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquitin E3 Ligase FBXO9 Regulates Pluripotency by Targeting DPPA5 for Ubiquitylation and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arigobio.com [arigobio.com]
- 6. Frontiers | Tumor Suppressor FBXW7 and Its Regulation of DNA Damage Response and Repair [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Ubiquitin ligase subunit FBXO9 inhibits V-ATPase assembly and impedes lung cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FBXO9 mediated the ubiquitination and degradation of YAP in a GSK-3β-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
